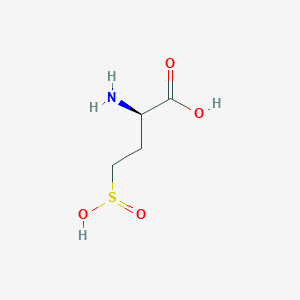

D-Homocysteinesulfinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-高半胱氨酸亚磺酸是一种含硫氨基酸衍生物。 它以其作为N-甲基-D-天冬氨酸(NMDA)谷氨酸受体的强效且快速作用激动剂而闻名 。 该化合物因其潜在的兴奋毒性而被研究用于各种神经系统疾病,包括肌萎缩性侧索硬化症(ALS) 。

化学反应分析

Metabotropic Glutamate Receptor (mGluR) Activity

-

L-HCSA : Potent agonist at mGluR1/5 (EC<sub>50</sub> = 10–50 μM) .

-

D-HCSA : Expected to lack significant activity, as mGluRs are stereospecific for L-amino acids .

Oxidative Pathways

D-HCSA participates in sulfur metabolism, though its fate differs from the L-isomer:

Key Data :

-

Kinetics for EcGadB : K<sub>M</sub> = 38.24 ± 3.45 mM, k<sub>cat</sub> = 33.92 ± 1.07 min<sup>−1</sup> for L-HCSA . D-HCSA likely shows slower turnover due to chiral mismatch.

Protein Modifications

While L-HCSA forms adducts via thiolactone intermediates , D-HCSA’s capacity for protein modification remains unstudied. Hypothesized differences include:

-

Reduced reactivity with lysine residues due to steric hindrance.

-

Lack of crosslinking in collagen or fibrinogen, which require L-configuration for proper binding .

Analytical Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular formula | C<sub>4</sub>H<sub>9</sub>NO<sub>4</sub>S | HPLC-MS |

| pKa (sulfinic group) | ~1.5 | Potentiometric titration |

| Plasma detection limit | 0.1 μM | Derivatization + LC-MS |

Research Gaps

科学研究应用

Neurobiological Applications

1. Neurotoxicity and Neuroprotection

HCSA has been implicated in neurotoxic processes, particularly through its interaction with glutamate receptors. Research indicates that HCSA acts as a selective agonist for metabotropic glutamate receptors (mGluRs), which are crucial in mediating excitatory neurotransmission in the central nervous system. Studies have demonstrated that HCSA can stimulate calcium influx in neuronal cells, which may contribute to neurotoxic effects under certain conditions, such as hyperhomocysteinemia associated with stroke and Alzheimer's disease .

2. Alzheimer's Disease Research

In the context of Alzheimer's disease (AD), HCSA has been studied for its role in cognitive impairment. Elevated levels of homocysteine and its derivatives, including HCSA, have been observed in patients with AD. Research suggests that HCSA does not contribute directly to the pathogenesis of AD but may influence disease progression through mechanisms involving oxidative stress and excitotoxicity .

Metabolic Regulation

1. Glucose Uptake Enhancement

Recent studies have highlighted the role of HCSA in enhancing glucose uptake in muscle cells. It has been shown that HCSA stimulates glucose transport via activation of AMPK (AMP-activated protein kinase) pathways in C2C12 mouse myoblasts. This suggests a potential application of HCSA in metabolic disorders such as diabetes, where improving glucose metabolism is critical .

2. Cardiovascular Implications

HCSA's effects on endothelial cells have also been investigated, particularly concerning oxidative stress responses. In vitro studies indicate that HCSA can protect against oxidative damage in human umbilical vein endothelial cells, suggesting its potential for cardiovascular health applications .

Therapeutic Potential

1. Treatment Strategies for Hyperhomocysteinemia

Given the association between elevated homocysteine levels and various diseases, including cardiovascular diseases and neurodegenerative disorders, HCSA may serve as a therapeutic target. Current strategies focus on lowering plasma homocysteine levels; however, modulation of HCSA activity could provide an alternative approach to mitigate associated risks .

2. Drug Development

The unique properties of HCSA as a glutamate receptor modulator open avenues for drug development targeting neurological conditions characterized by excitotoxicity. Compounds that can selectively modulate mGluRs may offer therapeutic benefits in conditions like stroke or traumatic brain injury, where neuroprotection is desired .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Neurobiology | Neurotoxic effects via mGluR activation | Potential contributor to excitotoxicity in neurological disorders |

| Alzheimer's Disease | Elevated levels linked to cognitive impairment | Does not directly cause AD but may influence progression |

| Metabolic Regulation | Enhancing glucose uptake | Potential application in diabetes management |

| Cardiovascular Health | Protective effects on endothelial cells | May reduce oxidative stress-related damage |

| Therapeutics | Targeting hyperhomocysteinemia | New strategies for managing elevated homocysteine levels |

作用机制

D-高半胱氨酸亚磺酸的主要作用是通过其对 NMDA 受体的作用而发挥。 它是一种激动剂,与这些受体结合并模拟谷氨酸(天然配体)的作用 。 这种结合会导致受体激活,随后钙离子流入细胞,如果调节不当会导致兴奋毒性 。

相似化合物的比较

D-高半胱氨酸亚磺酸类似于其他含硫氨基酸,例如:

- L-高半胱氨酸亚磺酸

- L-高半胱氨酸

- L-半胱氨酸亚磺酸

- L-胱氨酸

这些化合物也作为各种谷氨酸受体的激动剂,但 D-高半胱氨酸亚磺酸以其效力和快速作用而闻名 。它的独特特性使其成为研究兴奋毒性和受体功能的宝贵工具。

准备方法

D-高半胱氨酸亚磺酸可以通过多种化学途径合成。 一种常见的合成方法是D-高半胱氨酸的氧化脱氨 。该反应通常需要特定的条件,例如氧化剂的存在和受控的温度,以确保获得高纯度的所需产物。工业生产方法可能涉及更可扩展的过程,但详细的工业方法在文献中并不容易获得。

属性

分子式 |

C4H9NO4S |

|---|---|

分子量 |

167.19 g/mol |

IUPAC 名称 |

(2R)-2-amino-4-sulfinobutanoic acid |

InChI |

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1 |

InChI 键 |

PDNJLMZEGXHSCU-GSVOUGTGSA-N |

SMILES |

C(CS(=O)O)C(C(=O)O)N |

手性 SMILES |

C(CS(=O)O)[C@H](C(=O)O)N |

规范 SMILES |

C(CS(=O)O)C(C(=O)O)N |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。